molecular formula C20H24N2O3S B4549113 N,N-dimethyl-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide

N,N-dimethyl-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4549113
M. Wt: 372.5 g/mol
InChI Key: QSQSCHKVSYEVPH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.15076381 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Bioactivation

N,N-Dimethyl-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide has been studied for its metabolic pathways in the context of pharmaceutical development. For example, Hvenegaard et al. (2012) explored its metabolism using human liver microsomes and identified various metabolites formed through the action of specific cytochrome P450 enzymes. This study is crucial for understanding how the compound is processed in the human body, which can affect its efficacy and safety as a drug.

Antibacterial Properties

The compound's derivatives have been examined for their antibacterial activity. A study conducted by Ajani et al. (2013) synthesized a series of N,N-diethyl amide bearing sulfonamides and tested them against various bacteria. They found that these compounds exhibited significant antibacterial properties, which could be beneficial for developing new antibiotics.

Polymer Synthesis

This compound has been utilized in the synthesis of hyperbranched polymers. Yan and Gao (2000) demonstrated the use of related piperazine compounds in forming polysulfone-amine polymers. These polymers have potential applications in various fields due to their solubility and structural properties.

Enzyme Inhibition

The compound's derivatives have been explored for their potential as enzyme inhibitors. For instance, Sugimoto et al. (1990) synthesized derivatives that showed significant anti-acetylcholinesterase activity, indicating potential use in treating diseases like Alzheimer's.

Pharmaceutical Analysis

The compound and its derivatives have applications in pharmaceutical analysis. Kline et al. (1999) developed a method for determining the concentration of a related compound in human plasma, which is crucial for drug monitoring and pharmacokinetic studies.

Chemical Synthesis

The compound is also used in chemical synthesis. For instance, Khalid et al. (2016) synthesized a series of compounds incorporating the piperidine moiety for potential biological activities.

Properties

IUPAC Name

1-(benzenesulfonyl)-N,N-dimethyl-4-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)19(23)20(17-9-5-3-6-10-17)13-15-22(16-14-20)26(24,25)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQSCHKVSYEVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.